molecular formula C7H6O3 B1208554 Perbenzoic acid CAS No. 93-59-4

Perbenzoic acid

Cat. No. B1208554
Key on ui cas rn: 93-59-4
M. Wt: 138.12 g/mol
InChI Key: XCRBXWCUXJNEFX-UHFFFAOYSA-N
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Patent
US06706930B2

Procedure details

m-Chloroperbenzoic acid (MCPBA) or a mixture of hydrogen peroxide/sulfuric acid/acetic acid is preferably used for the oxidation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydrogen peroxide sulfuric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10][OH:11])=[O:9])[CH:3]=1.OO.S(=O)(=O)(O)O.C(O)(=O)C>>[CH:3]1[C:4]([C:8]([O:10][OH:11])=[O:9])=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
hydrogen peroxide sulfuric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO.S(O)(O)(=O)=O.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=C1C(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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